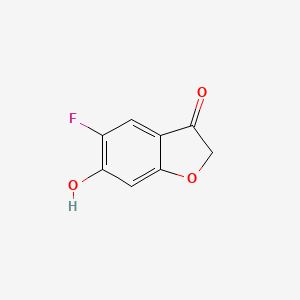

5-fluoro-6-hydroxybenzofuran-3(2H)-one

Beschreibung

BenchChem offers high-quality 5-fluoro-6-hydroxybenzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-6-hydroxybenzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H5FO3 |

|---|---|

Molekulargewicht |

168.12 g/mol |

IUPAC-Name |

5-fluoro-6-hydroxy-1-benzofuran-3-one |

InChI |

InChI=1S/C8H5FO3/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,10H,3H2 |

InChI-Schlüssel |

INUMLFKVHYVIJS-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)C2=CC(=C(C=C2O1)O)F |

Herkunft des Produkts |

United States |

Q & A

Q. What are the standard synthetic routes for 5-fluoro-6-hydroxybenzofuran-3(2H)-one?

The synthesis typically involves a multi-step process, including condensation reactions. For example, analogous benzofuran derivatives are synthesized via base-mediated condensation of hydroxybenzofuranone precursors with fluorinated aldehydes. Common conditions include using sodium hydroxide or potassium carbonate in ethanol/methanol under reflux . Optimization of solvent polarity and reaction time is critical to achieving high regioselectivity.

Q. Which analytical techniques are employed to confirm the structural integrity of this compound?

Structural confirmation relies on NMR (¹H, ¹³C, and 19F for fluorine detection), IR spectroscopy (to identify hydroxyl and carbonyl groups), and high-resolution mass spectrometry (HRMS). X-ray crystallography may be used for absolute configuration determination if single crystals are obtainable .

Q. What in vitro assays are commonly used to evaluate its preliminary biological activity?

Initial screening often includes:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi.

- Antioxidant potential : DPPH radical scavenging or FRAP assays.

- Enzyme inhibition : Fluorogenic substrates to test interactions with target enzymes (e.g., kinases, oxidoreductases) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Catalysis : Transition metal catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis can reduce reaction time and by-products .

- Purification : Gradient column chromatography with silica gel or preparative HPLC for isolating stereoisomers .

Q. How do substituent modifications (e.g., fluorine position, hydroxyl group) influence bioactivity?

- Fluorine introduction : Enhances metabolic stability and electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets. Comparative studies with non-fluorinated analogs show reduced activity in antimicrobial assays .

- Hydroxyl group : Critical for hydrogen bonding with biological targets. Methylation or acetylation of this group often diminishes antioxidant activity .

Q. What strategies are used to investigate metabolic pathways and enzyme interactions?

- Liver microsome assays : Incubate the compound with microsomes to identify phase I/II metabolites via LC-MS.

- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) using recombinant enzymes (e.g., CYP450 isoforms) to assess metabolic stability .

Q. How can contradictory data in biological activity reports be resolved?

- Assay standardization : Compare protocols for cell line specificity, incubation time, and solvent controls (e.g., DMSO tolerance).

- Purity verification : Use HPLC-UV/HRMS to rule out impurities or degradation products.

- Dose-response validation : Replicate studies across multiple concentrations to confirm EC50/IC50 consistency .

Q. What computational methods predict reactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Models electrophilic/nucleophilic sites for reaction mechanism insights.

- Molecular docking : Simulates binding poses with proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.